molecular formula C7H3BrFN3O2 B1292521 3-Bromo-6-fluoro-4-nitro-1H-indazole CAS No. 885522-77-0

3-Bromo-6-fluoro-4-nitro-1H-indazole

Cat. No.: B1292521
CAS No.: 885522-77-0
M. Wt: 260.02 g/mol
InChI Key: ZXKWLGMBBNXUMT-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

The synthesis of 3-Bromo-6-fluoro-4-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-methyl-3-bromo-5-fluoro-nitrobenzene.

    Condensation Reaction: This compound undergoes a condensation reaction with N,N-dimethylformamide dimethyl acetal in dimethylformamide to form an intermediate.

    Reduction and Cyclization: The intermediate is then reduced and cyclized to form this compound.

Industrial production methods often involve similar steps but are optimized for higher yields and purity. These methods may include the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-Bromo-6-fluoro-4-nitro-1H-indazole undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-Bromo-6-fluoro-4-amino-1H-indazole.

Scientific Research Applications

3-Bromo-6-fluoro-4-nitro-1H-indazole has several applications in scientific research:

Comparison with Similar Compounds

3-Bromo-6-fluoro-4-nitro-1H-indazole can be compared with other indazole derivatives, such as:

    3-Bromo-6-fluoro-4-amino-1H-indazole: Similar structure but with an amino group instead of a nitro group.

    3-Bromo-6-chloro-4-nitro-1H-indazole: Contains a chlorine atom instead of fluorine.

    3-Iodo-6-fluoro-4-nitro-1H-indazole: Contains an iodine atom instead of bromine.

These compounds share the indazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

3-bromo-6-fluoro-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN3O2/c8-7-6-4(10-11-7)1-3(9)2-5(6)12(13)14/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKWLGMBBNXUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646392
Record name 3-Bromo-6-fluoro-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-77-0
Record name 3-Bromo-6-fluoro-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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